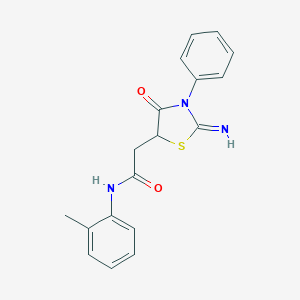
2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide, also known as 'Thioflavin T' or 'ThT', is a fluorescent dye that is widely used in scientific research for its ability to bind to amyloid fibrils. Amyloid fibrils are abnormal protein aggregates that are associated with several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. ThT is a valuable tool for the detection and quantification of amyloid fibrils in vitro and in vivo.
作用机制
ThT binds to amyloid fibrils through its thiazole ring, which interacts with the β-sheet structure of the fibrils. This interaction causes a shift in the fluorescence spectrum of ThT, resulting in an increase in fluorescence intensity. The binding of ThT to amyloid fibrils is reversible, making it a valuable tool for kinetic studies of fibril formation and dissociation.
Biochemical and Physiological Effects:
ThT is a non-toxic dye that does not interfere with the structure or function of amyloid fibrils. It has no known biochemical or physiological effects on cells or tissues.
实验室实验的优点和局限性
ThT has several advantages for lab experiments, including its high sensitivity and specificity for amyloid fibrils, its ease of use, and its compatibility with a variety of experimental conditions. However, ThT also has some limitations, including its potential for non-specific binding to other proteins and its limited ability to detect fibrils with non-β-sheet structures.
未来方向
There are several future directions for research involving ThT, including the development of new ThT derivatives with improved binding properties, the application of ThT in vivo for the detection and quantification of amyloid fibrils, and the use of ThT in the development of new therapeutics for neurodegenerative diseases. Additionally, ThT may have potential applications in the detection and quantification of other protein aggregates, such as prions and tau filaments.
合成方法
ThT can be synthesized by a multi-step process involving the condensation of thiosemicarbazide and benzaldehyde, followed by cyclization with 2-bromoacetyl bromide and N-methylaniline. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques.
科学研究应用
ThT is widely used in scientific research for the detection and quantification of amyloid fibrils. It is used in a variety of techniques, including fluorescence spectroscopy, fluorescence microscopy, and electron microscopy. ThT is also used in the development and screening of potential therapeutics for neurodegenerative diseases.
属性
分子式 |
C18H17N3O2S |
|---|---|
分子量 |
339.4 g/mol |
IUPAC 名称 |
2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C18H17N3O2S/c1-12-7-5-6-10-14(12)20-16(22)11-15-17(23)21(18(19)24-15)13-8-3-2-4-9-13/h2-10,15,19H,11H2,1H3,(H,20,22) |
InChI 键 |
RFZOWCZASVRUGJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CC2C(=O)N(C(=N)S2)C3=CC=CC=C3 |
规范 SMILES |
CC1=CC=CC=C1NC(=O)CC2C(=O)N(C(=N)S2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one](/img/structure/B228287.png)
![methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228288.png)
![[4-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B228289.png)

![N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B228293.png)
![5-[Methyl(4-methylphenyl)amino]-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B228301.png)
![N-benzhydryl-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B228303.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-2,4-dihydroxy-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B228304.png)
![Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-](/img/structure/B228313.png)
![N-[4-acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228316.png)

![N-[4-acetyl-5-(6-nitro-1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228321.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]pyridine-4-carboxamide](/img/structure/B228325.png)